(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone
Overview
Description
The compound is a derivative of 4-Bromo-3-(trifluoromethyl)aniline , which is an organic building block used in various chemical syntheses . It has a linear formula of BrC6H3(CF3)NH2 .
Synthesis Analysis
While specific synthesis methods for “(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone” were not found, related compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . For instance, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary .Scientific Research Applications
Antitumor Activity
- A compound similar to (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone, synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, was found to have distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
Antioxidant Properties
- Derivatives of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone demonstrated effective antioxidant power when compared to standard antioxidant compounds (Çetinkaya et al., 2012).
Pharmaceutical Intermediates
- A compound, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, synthesized as a key starting material for a phase 2 investigational drug candidate, was developed for commercial synthesis (Kopach et al., 2009).
Structural and Chemical Analysis
- The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and characterized, revealing interesting molecular structures and intermolecular interactions useful for further chemical research (Prasad et al., 2018).
Imaging Agents for Parkinson's Disease
- A PET agent, [11C]HG-10-102-01, synthesized for imaging of the LRRK2 enzyme in Parkinson's disease, includes a (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone component (Wang et al., 2017).
Future Directions
properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXFAXGBVNGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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